6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3,4-dimethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazine scaffold .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazine derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its enzyme inhibitory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Similar scaffold with distinct pharmacological properties.
Uniqueness
6-(3,4-Dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H12N4O2S |
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Molecular Weight |
276.32 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H12N4O2S/c1-17-10-4-3-8(5-11(10)18-2)9-6-19-12-14-13-7-16(12)15-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
XADIIIREYUNGOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=NN=C3SC2)OC |
Origin of Product |
United States |
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